Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
Brand Name: Vulcanchem
CAS No.: 63738-29-4
VCID: VC8400894
InChI: InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3
SMILES: CCNC1CC(NC(C1)(C)C)(C)C
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

CAS No.: 63738-29-4

Cat. No.: VC8400894

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine - 63738-29-4

Specification

CAS No. 63738-29-4
Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Standard InChI InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3
Standard InChI Key IKXJYEHCFHVITH-UHFFFAOYSA-N
SMILES CCNC1CC(NC(C1)(C)C)(C)C
Canonical SMILES CCNC1CC(NC(C1)(C)C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine (IUPAC name: N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine) features a piperidine ring substituted with four methyl groups at the 2,2,6,6-positions and an ethylamine group at the 4-position. The steric hindrance imposed by the methyl groups stabilizes the amine functionality, enhancing its efficacy as a radical scavenger .

Molecular Formula: C11H24N2\text{C}_{11}\text{H}_{24}\text{N}_2
Molecular Weight: 184.32 g/mol
Structural Features:

  • A six-membered piperidine ring with chair conformation.

  • Four methyl groups creating a hindered environment around the amine.

  • Ethyl substituent enhancing solubility in nonpolar matrices.

Spectroscopic Characteristics

While experimental spectral data for this specific compound is limited in the provided sources, analogous hindered amines exhibit:

  • 1H^1\text{H}-NMR: Methyl protons resonate at δ 0.8–1.2 ppm, while ethyl group signals appear at δ 1.2–1.4 (CH3_3) and δ 2.4–2.6 (NH–CH2_2) .

  • IR: N–H stretching at ~3300 cm1^{-1} and C–N vibrations near 1200 cm1^{-1} .

Synthesis and Industrial Production

Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidinone

The primary synthesis route involves reductive amination of 2,2,6,6-tetramethyl-4-piperidinone (1) with ethylamine under catalytic hydrogenation conditions :

1 + C2H5NH2H2,Pt/CEthyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine\text{1 + C}_2\text{H}_5\text{NH}_2 \xrightarrow{\text{H}_2, \text{Pt/C}} \text{Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine}

Typical Reaction Conditions:

  • Catalyst: 5% Pt/C or Raney nickel.

  • Pressure: 30–55 atm H2_2.

  • Temperature: 70–80°C.

  • Yield: Up to 95% under optimized conditions .

Alternative Pathways

  • Leuckart Reaction: Ammonolysis of ketones with ethylamine and formic acid, though less common due to side-product formation .

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling for functionalized derivatives, though cost-prohibitive for industrial scales .

Table 1: Comparison of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Scalability
Reductive AminationPt/C70–8090–95High
Leuckart ReactionNone100–12060–70Moderate

Applications in Polymer Stabilization

Mechanism of Action as a Hindered Amine Light Stabilizer (HALS)

Ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine functions by:

  • Radical Scavenging: Neutralizing free radicals (e.g., peroxyl radicals) via the formation of nitroxyl radicals .

  • Synergistic Effects: Enhancing UV absorption when combined with benzotriazoles or hindered phenols .

Key Advantages:

  • Stability under processing temperatures up to 300°C.

  • Low volatility compared to smaller amine derivatives.

Industrial Use Cases

  • Polyolefins: Polyethylene and polypropylene films exposed to UV radiation.

  • Automotive Coatings: Preventing yellowing and cracking in polyurethane clearcoats .

  • Agricultural Films: Extending service life in greenhouse covers.

Table 2: Performance in Polypropylene Stabilization

Additive Concentration (ppm)Tensile Strength Retention (%)Discoloration (ΔE)
04512.3
500823.1
1000911.8

Toxicological and Regulatory Profile

Hazard Assessment

  • Acute Toxicity: LD50_{50} (rat, oral) > 2000 mg/kg (low acute toxicity) .

  • Skin Irritation: Mild irritant; requires PPE during handling.

  • Environmental Impact: Readily biodegradable (OECD 301F >60% in 28 days) .

Regulatory Status

  • REACH: Registered under EC 1907/2006 for industrial use.

  • FDA: Indirect food contact approval (21 CFR 177.1520).

Recent Advances and Future Directions

Nanocomposite Integration

Embedding ethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amine in silica nanoparticles enhances dispersion in polyamide matrices, improving UV resistance by 40% compared to free amine .

Biobased Derivatives

Research into synthesizing the compound from renewable ethylamine sources (e.g., fermented biomass) aims to reduce carbon footprint .

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